

A Technical Guide to the Physicochemical Properties of Common Flavonols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Flavonol*

Cat. No.: *B191502*

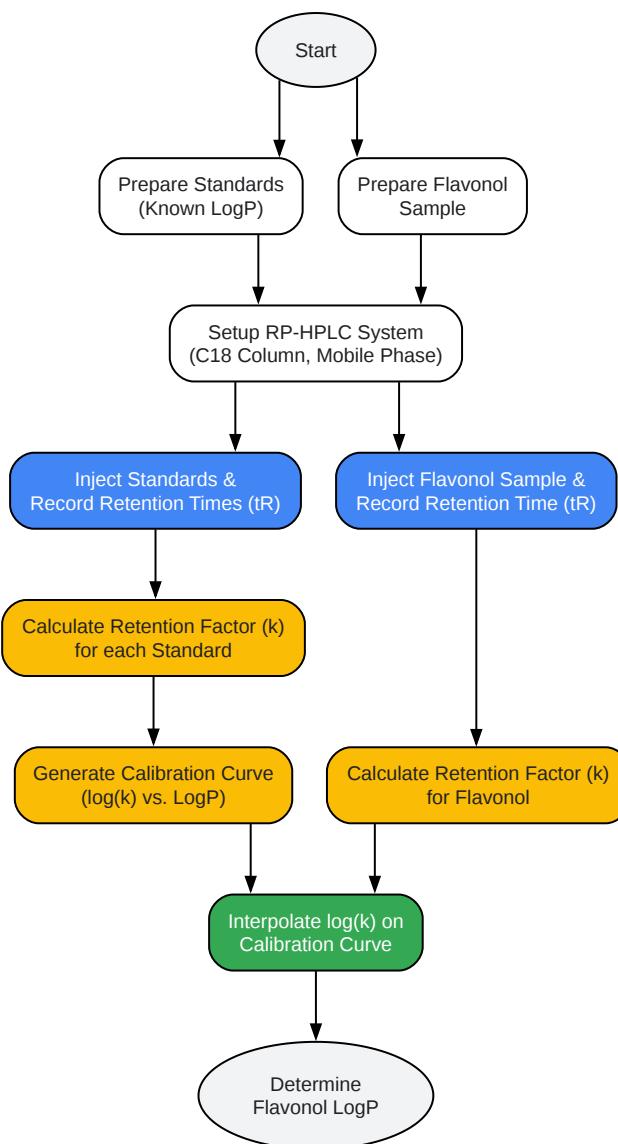
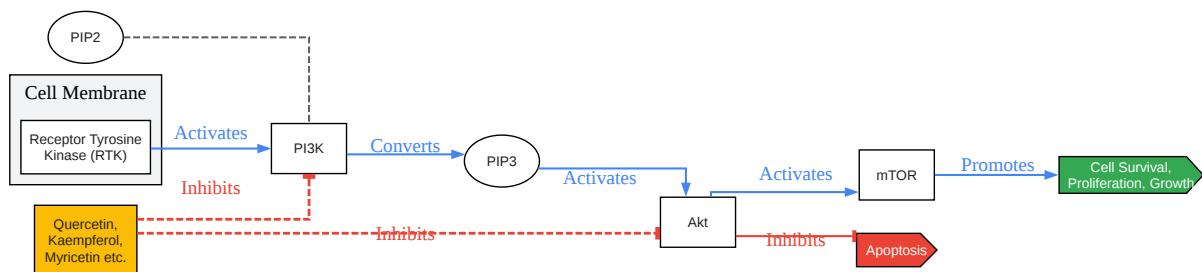
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of common **flavonols**, a class of flavonoids widely investigated for their potential therapeutic benefits. Understanding these properties is critical for researchers in drug discovery and development, as they fundamentally influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This document offers tabulated quantitative data for easy comparison, detailed experimental protocols for key analytical methods, and visualizations of relevant biological and experimental pathways.

Core Physicochemical Properties of Common Flavonols

Flavonols are characterized by a 3-hydroxyflavone backbone. Variations in the hydroxylation pattern of the B-ring give rise to the different common **flavonols**. These structural differences significantly impact their physicochemical characteristics, which are crucial for their biological activity and formulation development.



The table below summarizes key quantitative data for several common **flavonols**. These values are essential for predicting their behavior in biological systems and for designing effective delivery systems.

Flavonol	Molar Mass (g/mol)	Melting Point (°C)	Water Solubility (mg/L)	LogP (Octanol/Water)	UV-Vis λmax (nm)
Quercetin	302.24	~316 (decomposes)	2.15 - 7.7	1.82 ± 0.32[1]	255, 370
Kaempferol	286.24	276 - 278	17.0	3.11 ± 0.54[1]	265, 365
Myricetin	318.24	~357 (decomposes)	160	1.50	254, 374
Fisetin	286.24	330 (decomposes)	Low	2.30	250, 362
Isorhamnetin	316.27	305 - 307	Low	2.10	254, 369
Galangin	270.24	214 - 215	30.0	2.60	267, 363

Note: Values can vary slightly based on experimental conditions (e.g., pH, solvent, temperature).

Modulation of Cellular Signaling Pathways

Flavonols exert many of their biological effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and inflammation.[2][3][4] The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical cascade that is often dysregulated in diseases like cancer. Several **flavonols**, including quercetin, kaempferol, myricetin, and isorhamnetin, have been shown to inhibit this pathway, contributing to their anti-cancer and anti-inflammatory properties. [5][6][7]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring the Mechanism of Flavonoids Through Systematic Bioinformatics Analysis - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov)]
- 3. The interactions of flavonoids within neuronal signalling pathways - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov)]
- 4. Flavonoids in modulation of cell survival signalling pathways - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov)]
- 5. Molecular Pathways Involved in the Anti-Cancer Activity of Flavonols: A Focus on Myricetin and Kaempferol [[mdpi.com](https://www.mdpi.com)]
- 6. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov)]
- 7. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of Common Flavonols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b191502#physicochemical-properties-of-common-flavonols>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com